2-(Acetyloxy)-5-iodobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-acetyloxy-5-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO4/c1-5(11)14-8-3-2-6(10)4-7(8)9(12)13/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHXVERXLFPQCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074542 | |
| Record name | 2-(Acetyloxy)-5-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074542 | |
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Molecular Weight |
306.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1503-54-4 | |
| Record name | 2-(Acetyloxy)-5-iodobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1503-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-(Acetyloxy)-5-iodobenzoic acid | |
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| Record name | 5-Iodoacetylsalicylic acid | |
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| Record name | 2-(Acetyloxy)-5-iodobenzoic acid | |
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| Record name | O-acetyl-5-iodosalicylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2-(Acetyloxy)-5-iodobenzoic acid | |
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Chemical Reactivity and Transformation Mechanisms of 2 Acetyloxy 5 Iodobenzoic Acid
Reactivity Profiles of the Functional Moieties within 2-(Acetyloxy)-5-iodobenzoic acid
The carboxylic acid group (-COOH) is a primary site of reactivity in this compound. As a Brønsted acid, it can donate a proton to a base. Its reactivity is comparable to other benzoic acid derivatives. wikipedia.org The reactivity of carboxylic acid derivatives generally follows the trend of the leaving group's basicity; weaker bases are better leaving groups, leading to higher reactivity. libretexts.org Carboxylate groups are among the least reactive towards nucleophilic acyl substitution. libretexts.org
Key reactions involving the carboxylic acid group include:
Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can undergo esterification to form the corresponding ester.
Amide Formation: Reaction with amines, typically in the presence of a coupling agent, yields amides.
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Decarboxylation: While generally requiring harsh conditions, decarboxylation to remove the -COOH group as carbon dioxide can be achieved under certain circumstances, particularly in the presence of specific catalysts.
The electronic nature of the other substituents on the aromatic ring, namely the electron-withdrawing acetyloxy group and the iodine atom, influences the acidity of the carboxylic acid.
The acetyloxy group (-OAc), an ester functionality, is susceptible to nucleophilic acyl substitution.
Common transformations include:
Hydrolysis: Under acidic or basic conditions, the acetyloxy group can be hydrolyzed to a hydroxyl group, converting the molecule back to 5-iodosalicylic acid.
Transesterification: Reaction with an alcohol in the presence of an acid or base catalyst can replace the acetyl group with a different acyl group.
Aminolysis: Reaction with an amine can lead to the formation of an amide and acetic acid.
The reactivity of the acetyloxy group is a crucial aspect of the molecule's role as a precursor in the synthesis of hypervalent iodine reagents. For instance, the hydrolysis of the acetyloxy group is a key step in the preparation of certain iodosylarenes.
The carbon-iodine bond in the aryl iodide functionality is the gateway to hypervalent iodine chemistry. The iodine atom can be oxidized from its monovalent state to higher oxidation states, typically +3 (iodine(III) or iodinane) and +5 (iodine(V) or periodinane). wikipedia.orgprinceton.edu This transformation is the foundation for the use of this compound derivatives as powerful oxidizing agents in organic synthesis. wikipedia.org
The aryl iodide can participate in a variety of reactions, including:
Oxidative Addition: This is the key step in forming hypervalent iodine compounds. Reagents like m-chloroperbenzoic acid (mCPBA) can oxidize the iodine atom. nih.gov
Cross-Coupling Reactions: The C-I bond can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon bonds.
Reductive Dehalogenation: The iodine atom can be removed and replaced with a hydrogen atom using reducing agents.
The presence of the ortho-acetyloxy and para-carboxylic acid groups can influence the reactivity of the aryl iodide, both sterically and electronically.
| Functional Group | Key Reaction Types | Typical Reagents/Conditions |
| Carboxylic Acid | Esterification, Amide formation, Reduction, Decarboxylation | Alcohols/acid catalyst, Amines/coupling agents, LiAlH₄, Heat/catalyst |
| Acetyloxy | Hydrolysis, Transesterification, Aminolysis | H₃O⁺ or OH⁻, Alcohols/acid or base catalyst, Amines |
| Aryl Iodide | Oxidative Addition, Cross-Coupling Reactions, Reductive Dehalogenation | Oxidizing agents (e.g., mCPBA), Pd catalysts/coupling partners, Reducing agents |
Reaction Mechanisms of this compound-Derived Hypervalent Iodine Species
The hypervalent iodine compounds derived from this compound are highly valuable reagents in organic synthesis due to their unique reactivity. arkat-usa.orgbeilstein-journals.org Understanding the mechanisms of their reactions is crucial for predicting and controlling their chemical transformations.
Ligand exchange is a fundamental process in the chemistry of hypervalent iodine compounds. acs.org In iodine(III) and iodine(V) species derived from this compound, the ligands attached to the iodine center can be readily exchanged with other nucleophiles. This process is central to their function as oxidizing agents and in mediating various chemical transformations. uwaterloo.ca
The general mechanism for ligand exchange can proceed through either an associative or a dissociative pathway. scripps.edu
Associative Mechanism: An incoming ligand attacks the iodine center, forming a higher-coordinated intermediate, followed by the departure of the leaving group. The isolation of tetracoordinated iodine species suggests that an associative mechanism is often at play. scripps.edu
Dissociative Mechanism: A ligand first dissociates from the iodine center, generating a lower-coordinated, often cationic, intermediate, which is then trapped by the incoming ligand.
The nature of the ligands, the solvent, and the reaction conditions all influence which pathway is favored. For example, in [bis(acyloxy)iodo]arenes, the acyloxy ligands can be exchanged with other nucleophiles like alcohols or water. This exchange is a critical step in many oxidation reactions where the substrate first coordinates to the iodine center before the redox process occurs.
Hypervalent iodine compounds can undergo intramolecular rearrangements and concerted eliminations, which are key steps in many of their synthetic applications. researchgate.netnih.gov One of the most debated mechanisms in this context is the "hypervalent twist."
The hypervalent twist was initially proposed as the rate-determining step in the oxidation of alcohols by 2-iodylbenzoic acid (IBX), a derivative of 2-iodobenzoic acid. nsf.govwikipedia.org This mechanism involves a pseudorotation at the iodine center, which brings the groups to be eliminated into the appropriate positions for a concerted reductive elimination. arkat-usa.orgnsf.gov
However, more recent computational and experimental studies have challenged this notion, suggesting that for the oxidation of alcohols with IBX, the reductive elimination involving the C-H bond cleavage is the rate-determining step, not the hypervalent twist. nsf.gov
Despite the debate surrounding its role as the rate-determining step in all cases, the concept of intramolecular rearrangement via pathways like the hypervalent twist remains a valuable model for understanding the reactivity of hypervalent iodine compounds. These rearrangements are crucial for explaining the stereochemical outcomes and the formation of specific products in various transformations mediated by these reagents.
| Mechanistic Pathway | Description | Key Intermediates/States | Relevance to this compound Derivatives |
| Ligand Exchange (Associative) | Incoming ligand attacks iodine, forming a higher-coordinated intermediate before the leaving group departs. | Tetracoordinated iodine species | Essential for activating substrates and introducing new functionalities. scripps.edu |
| Ligand Exchange (Dissociative) | A ligand dissociates, forming a cationic intermediate that is then trapped by a new ligand. | Cationic iodine species | Can be operative depending on the stability of the cationic intermediate. |
| Hypervalent Twist | A pseudorotation at the iodine center that repositions ligands for subsequent reactions. | Transition state with altered geometry | A proposed mechanism for intramolecular rearrangements leading to product formation. arkat-usa.orgnsf.gov |
| Reductive Elimination | Concerted elimination of groups from the iodine center, reducing its oxidation state. | Transition state involving bond breaking and forming | The key step in many oxidative transformations where the hypervalent iodine reagent is consumed. nsf.gov |
Radical Generation and Reactivity in Organoiodine Transformations
Hypervalent iodine compounds, including derivatives of this compound, can participate in reactions through radical pathways. The generation of radical species often occurs via the homolytic cleavage of the bond between iodine and a heteroatom ligand, a process that can be initiated by light (photochemical decomposition). princeton.edunih.gov For instance, the visible-light-induced oxidation of alcohols can generate alkoxyl radicals mediated by iodine(III) reagents under mild conditions. organic-chemistry.org These highly reactive alkoxyl radicals can then undergo β-fragmentation, enabling selective cleavage of carbon-carbon bonds. organic-chemistry.org
Another pathway for radical generation is through a single-electron transfer (SET) mechanism. nsf.gov In certain oxidative processes, such as the benzylic C-H oxidation catalyzed by in-situ generated 2-Iodoxybenzoic acid (IBX), the proposed mechanism involves an initial hydrogen atom abstraction from the benzylic position by the I=O bond. This is followed by a single-electron transfer from the resulting benzylic radical to the iodine center, leading to the formation of a carbocation intermediate. nsf.gov The combination of a hypervalent iodine(III) reagent like (diacetoxyiodo)benzene (B116549) (PIDA) with sodium bromide can also generate radical species, enabling the functionalization of benzylic C-H bonds. beilstein-journals.org
Aryl-Group Transfer and Ligand Coupling Reactions in Hypervalent Iodine Chemistry
Beyond their role as oxidants, hypervalent iodine compounds are pivotal reagents for aryl-group transfer and ligand coupling reactions. nih.gov Diaryliodonium salts, which are iodine(III) compounds of the type [Ar-I+-Ar]X-, are particularly important in this context. wikipedia.orgbeilstein-journals.org Typically, one of the two aryl groups is transferred to a nucleophile, with the other aryl group departing as an aryl iodide. beilstein-journals.org
These reactions can be either metal-free or catalyzed by transition metals like palladium or copper. beilstein-journals.orgfrontiersin.org In palladium-catalyzed cross-coupling reactions, the hypervalent iodine compound can act as a powerful oxidant to facilitate the catalytic cycle. frontiersin.org For example, they are used in Pd-catalyzed oxidative cyclization reactions to form oxygen-containing heterocycles like dihydrobenzofurans. frontiersin.org
A key challenge in reactions with diaryliodonium salts is controlling which of the two aryl groups is transferred. Often, the more electron-deficient aryl group migrates preferentially. scripps.edu Atom-economical approaches aim to utilize both aryl groups, for instance, through a sequential arylation and cross-coupling reaction. beilstein-journals.org Furthermore, iodine(III) reagents containing a benziodoxolone structure are effective for transferring other electrophilic groups, such as alkynyl, azido, and cyano groups, although this typically generates 2-iodobenzoic acid as a stoichiometric byproduct. beilstein-journals.org
Non-Covalent Interactions: Halogen Bonding in this compound Analogues
Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic species (a halogen bond acceptor). nih.gov This interaction is particularly prominent with heavier halogens like iodine due to the presence of a positive region on the halogen atom's surface, known as a σ-hole. nih.gov The study of halogen bonding is crucial in crystal engineering and the design of supramolecular assemblies. nih.govnih.gov
While the crystal structure of this compound itself and its specific halogen bonding interactions are not extensively detailed in the reviewed literature, the behavior of its analogues, particularly other iodinated benzoic acids, provides significant insights.
Research on co-crystals of iodo-substituted benzoic acids with various halogen-bond acceptors, such as pyridine (B92270) and amino-pyrimidine derivatives, has demonstrated the formation of robust one-dimensional chains and other supramolecular architectures. nih.gov In these structures, the iodine atom of the iodobenzoic acid acts as a potent halogen-bond donor, interacting with nitrogen or oxygen atoms of the acceptor molecules. The I⋯N and I⋯O distances in these co-crystals are often significantly shorter than the sum of their van der Waals radii, indicating a strong interaction. nih.gov
For example, the co-crystallization of 4-iodobenzoic acid with a pyridine-containing molecule results in a halogen bond between the iodine and the pyridyl nitrogen, with a C-I⋯N angle close to linear, which is characteristic of strong halogen bonds. nih.gov Similarly, studies on 5-iodosalicylic acid and 3,5-diiodosalicylic acid have highlighted the importance of iodine-mediated interactions in their binding to proteins, where the iodine atom can form halogen bonds with backbone carbonyl oxygen atoms. ontosight.ai
The table below summarizes key findings from studies on halogen bonding in analogues of this compound.
| Analogue | Halogen Bond Acceptor | Observed Interaction | Significance | Reference |
| 4-Iodobenzoic acid | Pyridine derivative | C–I···N halogen bond | Formation of 1D supramolecular chains | nih.gov |
| 2,3,5,6-Tetrafluoro-4-iodobenzoic acid | Pyridine derivative | C–I···N halogen bond | Fluorination enhances the halogen bond donor strength | nih.gov |
| 5-Iodosalicylic acid | Transthyretin (protein) | I···O (carbonyl) halogen bond | Important for protein-ligand binding | ontosight.ai |
| 3,5-Diiodosalicylic acid | Transthyretin (protein) | I···O (carbonyl) halogen bond | Enhanced binding affinity compared to non-iodinated analogues | ontosight.ai |
These findings underscore the importance of the iodine substituent in directing the assembly of molecules in the solid state and in mediating interactions in biological systems. The principles of halogen bonding observed in these analogues are directly applicable to understanding the potential supramolecular chemistry of this compound.
Advanced Spectroscopic and Structural Elucidation of 2 Acetyloxy 5 Iodobenzoic Acid and Its Derivatives
X-ray Crystallography for Solid-State Structure Determination
The Cambridge Crystallographic Data Centre (CCDC) holds the crystallographic data for 2-(acetyloxy)-5-iodobenzoic acid, which can be accessed for detailed structural analysis. nih.gov This data provides the basis for understanding the intramolecular and intermolecular forces that dictate the solid-state properties of the compound.
This compound serves as a precursor to various hypervalent iodine compounds, which are powerful oxidizing agents in organic synthesis. nih.gov A notable example is the tosylate derivative of 2-iodoxybenzoic acid (IBX), often referred to as IBX-tosylate. rsc.orgrsc.org
Single-crystal X-ray crystallography of a diacetate derivative of IBX-tosylate has revealed a fascinating and unusual heptacoordinated iodine center. rsc.orgrsc.org This high coordination number is a hallmark of hypervalent iodine(V) compounds and is crucial to their reactivity. The analysis of the crystal structure of this derivative indicates that there are no significant intermolecular secondary interactions, suggesting that the molecule exists as a discrete entity in the solid state. rsc.org The I–O(tosyl) bond in this compound exhibits a significant degree of ionic character, which is believed to contribute to the enhanced electrophilic reactivity of these sulfonate derivatives of 2-iodoxybenzoic acid. rsc.org
These hypervalent iodine reagents, including esters of 2-iodoxybenzoic acid (IBX-esters), represent a class of pentavalent iodine compounds with a pseudobenziodoxole structure. acs.org Their stability and unique oxidizing properties are a direct consequence of the hypervalent bonding around the central iodine atom. acs.org
The detailed analysis of the crystal structures of this compound and its derivatives provides critical information on their molecular geometry. For the parent compound, the dihedral angle between the carboxylic acid group and the benzene (B151609) ring, as well as the orientation of the acetyloxy group, are key conformational parameters.
In the solid state, intermolecular interactions such as hydrogen bonding and halogen bonding play a significant role in dictating the crystal packing. The carboxylic acid group of this compound is a prime candidate for forming strong hydrogen bonds, typically leading to the formation of dimeric structures in the crystal lattice. The iodine atom can also participate in halogen bonding, a non-covalent interaction where the iodine acts as an electrophilic "halogen bond donor."
In the case of the hypervalent iodine derivatives like IBX-tosylate, the geometry around the iodine atom deviates significantly from standard bonding models. The heptacoordinated environment observed in the diacetate derivative of IBX-tosylate showcases the unique structural chemistry of hypervalent iodine compounds. rsc.orgrsc.org The bond lengths and angles within this coordination sphere are essential for understanding the stability and reactivity of these powerful oxidants.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis
NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, their connectivity, and the spatial relationships between them.
The ¹H NMR spectrum of this compound provides a wealth of information about its structure in solution. The aromatic protons appear as distinct signals in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm. The exact chemical shifts and the coupling patterns (splitting) of these signals are determined by the electronic effects of the substituents on the benzene ring.
The iodine atom at the 5-position and the acetyloxy and carboxylic acid groups at the 1- and 2-positions, respectively, create a specific substitution pattern that results in a characteristic set of multiplicities for the aromatic protons. Analysis of the coupling constants (J-values) between adjacent protons allows for the unambiguous assignment of each signal to a specific proton on the aromatic ring. The methyl protons of the acetyloxy group typically appear as a sharp singlet in the upfield region of the spectrum, usually around 2.0-2.5 ppm.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| Aromatic H | ~8.13 | d | ~2.0 |
| Aromatic H | ~7.98 | dd | ~8.4, 2.0 |
| Aromatic H | ~7.75 | d | ~8.4 |
| CH₃ | ~2.3 | s | - |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.
The ¹³C NMR spectrum of this compound provides complementary information to the ¹H NMR spectrum. It reveals the chemical environment of each carbon atom in the molecule. The carbonyl carbons of the carboxylic acid and the acetyloxy group are typically found in the most downfield region of the spectrum, often above 160 ppm.
The aromatic carbons exhibit a range of chemical shifts depending on their position relative to the substituents. The carbon atom attached to the iodine (C-5) will have a characteristic chemical shift due to the heavy atom effect. The other aromatic carbons will be influenced by the electron-withdrawing or electron-donating properties of the substituents. The methyl carbon of the acetyloxy group will appear as a single peak in the upfield region of the spectrum.
| Carbon | Chemical Shift (ppm) |
|---|---|
| C=O (Carboxylic Acid) | ~165 |
| C=O (Acetyl) | ~169 |
| Aromatic C | ~120-145 |
| C-I | ~90 |
| CH₃ | ~21 |
Note: The exact chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.
By combining the data from both ¹H and ¹³C NMR spectroscopy, a complete picture of the solution-state structure and electronic properties of this compound can be constructed. These spectroscopic data are crucial for confirming the identity and purity of the compound and for understanding its reactivity in various chemical transformations.
Fluorine (¹⁹F) NMR for Fluorinated Analogs
While direct ¹⁹F NMR studies on fluorinated analogs of this compound are not extensively documented, the principles of ¹⁹F NMR spectroscopy make it an invaluable hypothetical tool for their structural elucidation. Fluorine NMR is exceptionally sensitive to the local electronic environment of the fluorine nucleus, making it a powerful probe for differentiating between isomers and analyzing molecular interactions. rsc.orgresearchgate.net
In a potential fluorinated analog of this compound, the position of the fluorine atom on the benzene ring would result in a distinct chemical shift in the ¹⁹F NMR spectrum. For instance, fluorine atoms in different chemical environments, such as ortho, meta, or para to the iodine or carboxylic acid groups, would produce separate signals. nih.gov The large chemical shift dispersion typical of ¹⁹F NMR minimizes signal overlap, which can be a challenge in ¹H NMR. rsc.org Furthermore, coupling between ¹⁹F and nearby ¹H or ¹³C nuclei would provide additional structural information, confirming the substitution pattern on the aromatic ring. In the context of pharmaceutical analysis, ¹⁹F NMR is used to assess the purity and structure of fluorinated active ingredients. nih.gov
Table 1: Hypothetical ¹⁹F NMR Chemical Shifts for a Fluorinated Analog (Note: This data is illustrative and based on general principles of ¹⁹F NMR spectroscopy.)
| Fluorine Position (relative to -COOH) | Expected Chemical Shift Range (ppm vs. CFCl₃) | Rationale for Shift |
| Ortho | -110 to -130 | Strong deshielding effect from adjacent carboxyl and acetyloxy groups. |
| Meta | -100 to -115 | Moderate electronic influence from substituents. |
| Para | -90 to -110 | Shielding or deshielding influenced by the para substituent's electronic nature. |
Advanced 2D NMR Techniques for Connectivity and Stereochemistry
Two-dimensional (2D) NMR spectroscopy is essential for unequivocally determining the covalent framework and relative spatial arrangement of atoms in this compound. These experiments reveal through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would map the coupling relationships between protons. For this compound, it would show correlations between the adjacent protons on the aromatic ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link each aromatic proton signal to its corresponding aromatic carbon signal.
Table 2: Expected 2D NMR Correlations for this compound
| 2D NMR Experiment | Correlating Nuclei | Structural Information Confirmed |
| COSY | Aromatic H ↔ Aromatic H | Adjacency of protons on the benzene ring. |
| HSQC | Methyl H₃ ↔ Methyl C | C-H bond of the acetyl methyl group. |
| Aromatic H ↔ Aromatic C | Direct C-H bonds of the benzene ring. | |
| HMBC | Methyl H₃ ↔ Ester C=O | Connectivity of the acetyl group to the ester functional group. |
| Aromatic H ↔ Carboxyl C=O | Proximity of aromatic protons to the carboxylic acid group. | |
| Aromatic H ↔ Ester C=O | Proximity of aromatic protons to the acetyloxy linkage. |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of the parent ion, distinguishing it from other ions with the same nominal mass. For this compound, HRMS would confirm its molecular formula, C₉H₇IO₄. nih.gov The theoretical monoisotopic mass is 305.9389 Da, and an experimental HRMS measurement would be expected to align closely with this value. nih.govepa.gov
Table 3: HRMS Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₉H₇IO₄ | nih.govnih.gov |
| Theoretical Exact Mass | 305.93891 Da | nih.gov |
| Nominal Mass | 306 g/mol | nih.gov |
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. When analyzed by GC-MS, this compound first elutes from the GC column and then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process generates a molecular ion ([M]⁺) and a series of fragment ions. nih.gov
The fragmentation pattern is a reproducible fingerprint of the molecule. For this compound (molecular weight 306.05 g/mol ), a characteristic fragmentation involves the loss of a neutral ketene (B1206846) molecule (CH₂=C=O, 42 Da) from the ester group, resulting in a significant fragment ion at a mass-to-charge ratio (m/z) of 264. nih.govdocbrown.info This fragment corresponds to the molecular ion of 5-iodosalicylic acid. Further fragmentation can occur, such as the loss of a hydroxyl radical (-OH) or a carboxyl group (-COOH). docbrown.info
Table 4: Key Fragments in the GC-MS Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Formula of Lost Neutral Fragment |
| 306 | [C₉H₇IO₄]⁺ (Molecular Ion) | N/A |
| 264 | [C₇H₅IO₃]⁺ | CH₂=C=O (Ketene) |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) | I, COOH (from a rearranged fragment) |
| 77 | [C₆H₅]⁺ (Phenyl cation) | I, COOH, CO (from a rearranged fragment) |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound displays several key absorption bands that confirm its structure. nih.gov
O-H Stretch: A broad absorption band characteristic of the carboxylic acid O-H bond typically appears in the region of 2500-3300 cm⁻¹.
C=O Stretches: Two distinct carbonyl (C=O) stretching bands are expected. The ester carbonyl stretch appears at a higher frequency (around 1750-1770 cm⁻¹), while the carboxylic acid carbonyl stretch, often broadened by hydrogen bonding, appears at a lower frequency (around 1680-1710 cm⁻¹).
C-O Stretches: C-O stretching vibrations for the ester and carboxylic acid groups are visible in the 1100-1300 cm⁻¹ region.
Aromatic C=C and C-H Stretches: Bands corresponding to the aromatic ring C=C bond vibrations are found in the 1450-1600 cm⁻¹ range, while C-H stretching vibrations appear above 3000 cm⁻¹.
Raman spectroscopy provides complementary information. It is particularly sensitive to symmetric vibrations and non-polar bonds, making it effective for analyzing the vibrations of the aromatic ring backbone.
Table 5: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 (broad) |
| Aromatic C-H | C-H stretch | 3000 - 3100 |
| Ester Carbonyl | C=O stretch | 1750 - 1770 |
| Carboxylic Acid Carbonyl | C=O stretch | 1680 - 1710 |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
| Ester & Carboxylic Acid | C-O stretch | 1100 - 1300 |
Computational and Theoretical Investigations of 2 Acetyloxy 5 Iodobenzoic Acid
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is instrumental in predicting molecular geometry, charge distribution, and orbital energies, which are fundamental to understanding a compound's reactivity.
Molecular Orbital and Charge Distribution Analysis
DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability.
Furthermore, Molecular Electrostatic Potential (MEP) mapping reveals the charge distribution and identifies sites susceptible to electrophilic and nucleophilic attack. For 2-(Acetyloxy)-5-iodobenzoic acid, the oxygen atoms of the carboxyl and acetyl groups would be expected to be electron-rich (red regions in an MEP map), indicating sites for electrophilic attack. In contrast, the hydrogen of the carboxyl group would be electron-poor (blue region), making it a site for nucleophilic interaction. This type of analysis is crucial for predicting intermolecular interactions. ajchem-a.com
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Calculated Property | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |
| LUMO Energy | -1.5 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | 5.0 eV | Suggests high kinetic stability and low reactivity. |
| Dipole Moment | ~2.5 D | Indicates overall polarity of the molecule. |
Transition State Calculations and Energy Profiles for Reaction Mechanisms
DFT is also employed to map out potential reaction pathways by calculating the energies of transition states and intermediates. For this compound, key reactions for investigation would include the hydrolysis of the ester bond and substitution reactions at the iodine-bound carbon. By calculating the activation energy for these pathways, chemists can predict which reactions are most likely to occur under specific conditions. nih.gov
Theoretical Prediction of Reactivity and Selectivity
The electronic parameters derived from DFT, such as the HOMO-LUMO gap and MEP analysis, allow for the prediction of global and local reactivity. The iodine atom, being a large and polarizable halogen, can participate in halogen bonding, a type of non-covalent interaction that can influence crystal packing and molecular recognition. DFT can quantify the strength and directionality of such interactions. The relative energies of different reactive sites on the molecule determine the selectivity of its reactions.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of conformational changes and interactions. An MD simulation of this compound would reveal the flexibility of the molecule, particularly the rotation of the carboxylic acid and acetyloxy groups. nih.govmdpi.com
These simulations are also invaluable for studying how the molecule interacts with its environment, such as solvent molecules or biological receptors. By analyzing the trajectory of the simulation, researchers can identify stable conformations and persistent intermolecular interactions, like hydrogen bonds, which are crucial for understanding its behavior in solution and its potential biological activity. nih.gov The stability of such interactions can be assessed by monitoring parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) over the simulation time. ajchem-a.comnih.gov
Table 2: Typical Parameters for an MD Simulation of this compound
| Parameter | Typical Value/Setting | Purpose |
|---|---|---|
| Force Field | CHARMM36, AMBER | Defines the potential energy function of the system. ajchem-a.com |
| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |
| Temperature | 300 K | Simulates conditions at or near room temperature. |
| Pressure | 1 atm | Simulates atmospheric pressure. |
| Simulation Time | 100-500 ns | Ensures adequate sampling of conformational space. mdpi.com |
Theoretical Prediction of Spectroscopic Properties
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. DFT calculations, for instance, can compute vibrational frequencies that correspond to peaks in an Infrared (IR) spectrum. Discrepancies between calculated and experimental spectra can often be reconciled by accounting for environmental factors like solvent effects or dimerization. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted to aid in structural elucidation. mdpi.com
Table 3: Example of Theoretical vs. Experimental Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |
|---|---|---|---|
| Carboxylic Acid C=O | Stretch | ~1700-1725 | 1680-1710 (dimer), 1760 (monomer) |
| Ester C=O | Stretch | ~1750-1770 | 1735-1750 |
| Carboxylic Acid O-H | Stretch | ~3400-3600 | 2500-3300 (broad, H-bonded) |
| C-I | Stretch | ~500-600 | ~500-600 |
Computational Design of Novel this compound Analogues
One of the most powerful applications of theoretical chemistry is the in silico design of new molecules. ajol.info Starting with the scaffold of this compound, computational chemists can systematically modify its structure to create a library of virtual analogues. For example, the iodine atom could be replaced with other halogens (Br, Cl, F) or other functional groups to modulate its electronic properties and potential for halogen bonding. The acetyl group could also be modified to alter the compound's solubility or steric profile. nih.govresearchgate.net
These designed analogues can then be rapidly screened using DFT and MD simulations to predict their stability, reactivity, and potential for specific applications, guiding synthetic efforts toward the most promising candidates. mdpi.com
Table 4: Illustrative Computational Design Strategy for Analogues
| Parent Scaffold | Modification Site | Proposed Substitution | Property to Evaluate Computationally |
|---|---|---|---|
| This compound | Position 5 (Iodine) | -Br, -Cl, -NO₂, -CN | HOMO-LUMO gap, MEP, Halogen bond potential |
| This compound | Acetyloxy Group | -O(CO)CH₂CH₃, -O(CO)Ph | Solubility (via solvation free energy), Steric hindrance |
| This compound | Aromatic Ring | Additional -F, -CH₃ groups | Reactivity, Lipophilicity (logP) |
Applications in Modern Organic Synthesis
2-(Acetyloxy)-5-iodobenzoic acid as a Fundamental Building Block
The strategic placement of the iodine atom on the benzene (B151609) ring of this compound makes it an ideal starting material for accessing a class of highly reactive compounds known as hypervalent iodine reagents. These reagents are characterized by an iodine atom in a higher-than-normal oxidation state, which bestows upon them unique and powerful reactivity.
Precursor in the Synthesis of Hypervalent Iodine Reagents
This compound serves as a key precursor for the synthesis of various hypervalent iodine(III) and iodine(V) reagents. The presence of the carboxyl and acetyl groups can influence the properties and reactivity of the resulting hypervalent iodine species. The general strategy for preparing these reagents involves the oxidation of the iodine atom in the precursor molecule.
One of the most well-known hypervalent iodine reagents derived from a related 2-iodobenzoic acid is 2-iodoxybenzoic acid (IBX). scispace.comnih.gov IBX is a powerful and selective oxidizing agent, and its synthesis typically involves the oxidation of 2-iodobenzoic acid. scispace.com Similarly, Dess-Martin periodinane (DMP), another widely used hypervalent iodine oxidant, is prepared from 2-iodobenzoic acid through oxidation and acetylation. scispace.com While direct synthesis pathways from this compound to specific, named hypervalent iodine reagents are not as extensively documented in readily available literature, the underlying principles of oxidizing the iodo group to a higher valence state are fundamental to this class of compounds. The acetoxy group in this compound could potentially be retained or modified during the synthesis of new hypervalent iodine reagents, leading to compounds with tailored reactivity and solubility.
Table 1: Key Hypervalent Iodine Reagents Derived from 2-Iodobenzoic Acid
| Reagent Name | Common Abbreviation | Key Features |
| 2-Iodoxybenzoic acid | IBX | Powerful and selective oxidizing agent, often used for the oxidation of alcohols. scispace.comnih.gov |
| Dess-Martin Periodinane | DMP | Mild and selective oxidant, known for its good solubility in organic solvents. scispace.com |
Role in the Preparation of Functionalized Aromatic Compounds
Beyond its role as a precursor to hypervalent iodine reagents, this compound itself is a functionalized aromatic compound that can participate in various organic reactions. The presence of three distinct functional groups—a carboxylic acid, an ester, and an aryl iodide—provides multiple handles for synthetic transformations.
The aryl iodide moiety is particularly significant as it allows for participation in a variety of cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of more complex aromatic structures. For instance, the iodine atom can be substituted with other functional groups through reactions such as the Suzuki, Heck, or Sonogashira couplings, thereby providing access to a diverse range of substituted benzoic acid derivatives.
Synthetic Utility of this compound-Derived Hypervalent Iodine Reagents
The hypervalent iodine reagents derived from this compound and its close relatives exhibit a broad spectrum of applications in modern organic synthesis, acting as powerful tools for oxidation, functionalization, and bond formation.
Catalytic Oxidation and Functionalization Processes
Hypervalent iodine reagents are renowned for their ability to effect a wide range of oxidative transformations under mild and selective conditions. Reagents such as IBX and DMP, which are conceptually similar to derivatives of this compound, are extensively used for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. The development of catalytic systems, where the hypervalent iodine species is regenerated in situ, is a key area of research aimed at improving the sustainability of these processes.
These reagents can also be employed for the α-functionalization of carbonyl compounds and the oxidative cyclization of various substrates, leading to the formation of heterocyclic structures. The reactivity of the hypervalent iodine reagent can be fine-tuned by modifying the substituents on the aromatic ring, a principle that could be extended to reagents derived from this compound.
Carbon-Carbon and Carbon-Heteroatom Bond Formation Reactions (e.g., Sonogashira Coupling)
While the primary role of hypervalent iodine reagents is often oxidative, they can also participate in or facilitate reactions that lead to the formation of new carbon-carbon and carbon-heteroatom bonds. Although direct examples of this compound-derived hypervalent iodine reagents in Sonogashira coupling are not prominently reported, the foundational chemistry of hypervalent iodine compounds suggests their potential in such transformations. The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis. Hypervalent iodine reagents can act as oxidants to facilitate the catalytic cycle or, in some cases, as electrophilic sources of the organic group.
More broadly, hypervalent iodine reagents have been shown to mediate a variety of coupling reactions, contributing to the construction of complex molecular frameworks. These reactions often proceed through mechanisms involving reductive elimination from the hypervalent iodine center.
Applications in the Synthesis of Isocoumarins and Indoles
The construction of heterocyclic scaffolds is a major focus of synthetic organic chemistry, and hypervalent iodine reagents have proven to be valuable in this endeavor. While specific applications of reagents derived directly from this compound in the synthesis of isocoumarins and indoles are not extensively detailed in the literature, the general utility of hypervalent iodine chemistry in this area is well-established.
Isocoumarins, a class of naturally occurring lactones, can be synthesized through various methods, some of which involve intramolecular cyclization reactions that could potentially be promoted by hypervalent iodine reagents. Similarly, the synthesis of indoles, a core structure in many pharmaceuticals and natural products, often involves oxidative cyclization or rearrangement steps where hypervalent iodine reagents can play a crucial role. For instance, the oxidative cyclization of enamines or related precursors is a known strategy for indole (B1671886) synthesis that can be facilitated by hypervalent iodine oxidants. The unique reactivity of hypervalent iodine reagents makes them attractive tools for exploring new synthetic routes to these important heterocyclic systems.
Strategic Use in Retrosynthetic Analysis for Complex Molecular Architectures
In the intricate process of designing a synthesis for a complex organic molecule, chemists employ a strategy known as retrosynthetic analysis. This involves mentally deconstructing the target molecule into simpler, commercially available starting materials. The strategic value of this compound in this context lies in its role as a precursor to hypervalent iodine reagents, such as derivatives of 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP). acs.orgchemicalbook.com
When a synthetic plan requires a selective and mild oxidation, particularly of alcohols to aldehydes or ketones, hypervalent iodine reagents are a primary choice. organic-chemistry.orgscripps.edu For instance, if a key step in the construction of a complex natural product involves the oxidation of a sensitive primary alcohol to an aldehyde without over-oxidation to a carboxylic acid, a chemist might disconnect the aldehyde functional group. In the forward direction, this retrosynthetic step translates to an oxidation reaction. Here, a reagent derived from this compound becomes a strategic tool. The acetyl group can be readily hydrolyzed, and the resulting 5-iodo-2-hydroxybenzoic acid can be oxidized to a potent hypervalent iodine(V) reagent. psu.edu
The presence of the iodo-substituent is crucial, as it is the site of oxidation to the hypervalent state, which confers the desired reactivity. The carboxylic acid and acetyl groups can modulate the reagent's solubility and reactivity. Therefore, when analyzing a complex target, a synthetic chemist might recognize a structural fragment that can be efficiently formed via an oxidative cyclization or rearrangement—reactions also mediated by hypervalent iodine compounds. nih.gov The retrosynthetic plan would then lead back to a simpler acyclic or different cyclic precursor, with the forward synthesis relying on a custom reagent prepared from a starting material like this compound.
Development of Recyclable and Immobilized Organoiodine Reagents
A significant drawback of using stoichiometric hypervalent iodine reagents is the generation of iodoarene byproducts, which can complicate product purification and create chemical waste. nsf.gov To address this, a major focus of research has been the development of recyclable and immobilized organoiodine reagents, an area where derivatives of iodobenzoic acid are pivotal. nih.govnsf.gov
The core strategy involves anchoring the iodoarene moiety to an insoluble support, such as a polymer resin like polystyrene. researchgate.netresearchgate.netacs.org This creates a heterogeneous reagent that can be used to perform a desired chemical transformation, such as an oxidation. Once the reaction is complete, the polymer-supported reagent, along with the reduced iodobenzoic acid derivative, can be easily removed from the reaction mixture by simple filtration. acs.orgrsc.org
The recovered polymer can then be re-oxidized, regenerating the active hypervalent iodine species, allowing it to be reused in subsequent reactions, often with no significant loss of activity. acs.org This approach not only simplifies the purification process but also enhances the economic and environmental sustainability of the synthesis. researchgate.net
For example, researchers have developed recyclable systems based on 3-iodobenzoic acid. The carboxylic acid group acts as a "tag," allowing the reduced form of the reagent to be easily separated from the product via an acid-base extraction or by binding to an ion-exchange resin. nih.govbeilstein-journals.orgresearchgate.net The recovered iodobenzoic acid is then re-oxidized and can be used again. While this compound itself is not typically the direct molecule immobilized, its fundamental structure as an iodobenzoic acid derivative is central to the design of these sustainable reagents. The principles demonstrated with other iodobenzoic acids are directly applicable to creating recyclable reagents from this compound.
The table below summarizes key aspects of recyclable organoiodine reagents.
| Feature | Description | Research Findings |
| Support Material | The insoluble matrix to which the iodoarene is attached. | Polystyrene is a common and effective support material. researchgate.net |
| Immobilization | The chemical linkage of the iodoarene to the support. | Iodoarenes can be incorporated into polymers during their synthesis. researchgate.net |
| Reaction Scope | The types of chemical transformations the reagent can perform. | Primarily used for mild and selective oxidations, such as converting alcohols to aldehydes and ketones. organic-chemistry.orgrsc.org |
| Recovery | The method used to separate the reagent after the reaction. | Simple filtration is a key advantage of using polymer-supported reagents. researchgate.netacs.org |
| Regeneration | The process of re-oxidizing the recovered reagent for reuse. | The reduced iodoarene on the polymer support can be re-oxidized using oxidants like peracetic acid. acs.org |
| Reusability | The ability to use the reagent for multiple reaction cycles. | Polymer-supported reagents can often be reused multiple times without a significant drop in performance. acs.org |
Emerging Research Directions and Green Chemistry Perspectives
Sustainable and Environmentally Benign Synthetic Approaches for 2-(Acetyloxy)-5-iodobenzoic acid and Derivatives
The synthesis of this compound and its derivatives is undergoing a green transformation, moving away from traditional methods that often involve harsh conditions and toxic reagents.
Utilization of Green Oxidants (e.g., Oxone in aqueous media)
A significant advancement in the sustainable synthesis of hypervalent iodine compounds, including derivatives of this compound, is the use of green oxidants. Oxone, a commercially available and inexpensive triple salt (2KHSO₅·KHSO₄·K₂SO₄), has emerged as a powerful and environmentally friendly oxidizing agent. nih.govorientjchem.orgnih.gov Its active component, potassium peroxymonosulfate (B1194676) (KHSO₅), effectively oxidizes iodobenzoic acids to their hypervalent states, producing non-toxic sulfate (B86663) salts as the primary byproducts. orientjchem.orgnih.gov
This method offers several advantages over traditional oxidation procedures. The reactions are often performed in aqueous media at room temperature, eliminating the need for hazardous organic solvents and high energy input. nih.gov For instance, the oxidation of 2-iodobenzoic acids to 2-iodosobenzoic acids (IBAs) can be achieved in excellent yields using Oxone in water. nih.gov This approach is not only safer but also highly reliable, selectively producing the desired trivalent iodine compounds without contamination by potentially hazardous pentavalent iodine species like 2-iodoxybenzoic acid (IBX). nih.gov
The in situ generation of the oxidizing species from a stable precursor enhances the safety and practicality of the synthesis. organic-chemistry.org Researchers have demonstrated that catalytic amounts of o-iodoxybenzoic acid (IBX) can be used for oxidation reactions when Oxone is present as a co-oxidant. organic-chemistry.org This catalytic approach further minimizes waste and the use of potentially explosive reagents. The versatility of Oxone has been showcased in the synthesis of various substituted 2-iodosobenzoic acids, including those with acetoxy groups, in good yields. nih.gov
Development of Metal-Free Organoiodine Catalysis
A major thrust in green chemistry is the replacement of transition-metal catalysts, which can be expensive and toxic, with metal-free alternatives. researchgate.net Organoiodine compounds are at the forefront of this movement, serving as powerful and versatile metal-free catalysts for a range of organic transformations. nih.govnih.gov The development of catalytic systems where the iodine(I) species is oxidized in situ to the active iodine(III) or iodine(V) state represents a significant step towards more sustainable chemical processes. nih.govresearchgate.net
This in situ generation of hypervalent iodine reagents avoids the stoichiometric use of the oxidant, improving atom economy and reducing waste. nih.gov These metal-free catalytic cycles can be applied to various reactions, including oxidations, C-H functionalization, and the formation of carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net The use of iodine catalysis is attractive due to the low toxicity, environmental benignity, and ready availability of iodine compounds. nih.gov
Integration of this compound Chemistry with Flow Chemistry and Continuous Processing
Flow chemistry, or continuous processing, offers significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. The integration of this compound chemistry and, more broadly, organoiodine chemistry with flow technology is a promising area of research. nih.govthieme-connect.de Continuous-flow setups allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity.
A notable application is the electrocatalytic continuous flow generation of dichloroiodoarenes, which are valuable reagents in chlorination reactions. nih.gov This method provides an environmentally benign platform for various transformations, including mono- and dichlorinations and chlorocyclizations. nih.gov The ability to generate hazardous or unstable reagents in situ and consume them immediately in a continuous stream greatly enhances the safety of the process. thieme-connect.de This approach is particularly relevant for hypervalent iodine reagents, some of which can be explosive in their pure form. youtube.com The development of continuous-flow methods for the synthesis and application of this compound and its derivatives holds the potential for safer, more efficient, and scalable production of valuable chemical intermediates.
Supramolecular Assembly and Advanced Material Applications Utilizing this compound Scaffolds
The unique structural features of this compound and related iodo-substituted benzoic acids make them attractive building blocks for the construction of supramolecular assemblies and advanced materials. The presence of both a carboxylic acid group, capable of forming strong hydrogen bonds, and an iodine atom, which can participate in halogen bonding, allows for the programmed assembly of molecules into well-defined architectures. nih.gov
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic center, interacting with a Lewis base. nih.gov By combining hydrogen and halogen bonds, it is possible to create complex and robust supramolecular structures such as one-dimensional chains, ribbons, and two-dimensional sheets. nih.gov For instance, the co-crystallization of iodo-substituted benzoic acids with pyridine- and amino-pyrimidine-containing molecules has led to the formation of intricate networks held together by a combination of O–H⋯N, N–H⋯O hydrogen bonds, and I⋯N halogen bonds. nih.gov
The ability to control the self-assembly of these molecules opens up possibilities for the design of new materials with tailored properties. These materials could find applications in areas such as crystal engineering, host-guest chemistry, and the development of functional organic solids. The this compound scaffold, with its specific substitution pattern, offers a versatile platform for exploring these exciting avenues of research.
Future Prospects in the Development of New Organoiodine Reagents
The field of organoiodine chemistry continues to evolve, with ongoing efforts to develop new reagents with improved reactivity, selectivity, and environmental profiles. researchgate.netnih.gov A key direction is the design of recyclable, polymer-supported organoiodine reagents. nih.gov Immobilizing the iodine reagent on a solid support simplifies product purification, as the reagent and its byproducts can be easily removed by filtration. This approach also facilitates the recycling and reuse of the expensive iodine-containing backbone.
Furthermore, there is a growing interest in creating catalytic systems that operate under milder and more sustainable conditions. nih.gov This includes the development of reagents that are soluble and active in greener solvents, such as water or ionic liquids. The design of new chiral organoiodine reagents for asymmetric catalysis is another major frontier, aiming to produce enantiomerically pure compounds, which are crucial in the pharmaceutical industry.
Q & A
Q. What are the standard synthetic routes for preparing 2-(Acetyloxy)-5-iodobenzoic acid, and what are the critical reaction conditions?
Methodological Answer: The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A plausible route includes:
Iodination : Direct electrophilic iodination of 5-iodosalicylic acid derivatives using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions .
Acetylation : Protection of the hydroxyl group via acetylation using acetic anhydride in the presence of a catalyst (e.g., H₂SO₄ or pyridine) to yield the acetyloxy moiety .
Key Considerations : Optimize reaction temperature (e.g., 60–80°C for acetylation) and stoichiometric ratios to avoid over-iodination or side products. Monitor purity via TLC (silica gel, ethyl acetate/hexane) .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
Methodological Answer:
- Solid-Phase Extraction (SPE) : Use C18 cartridges with gradient elution (water:methanol) to remove polar impurities .
- Recrystallization : Employ ethanol/water mixtures due to the compound’s moderate solubility in ethanol at elevated temperatures .
- HPLC : For high-purity requirements, reverse-phase HPLC with a C18 column and UV detection at 254 nm is effective .
Advanced Research Questions
Q. How can spectroscopic discrepancies in characterizing this compound be resolved?
Methodological Answer:
- NMR Analysis : Compare -NMR shifts of the acetyl group (~2.3 ppm) and aromatic protons (downfield shifts due to iodine’s electron-withdrawing effect). Cross-validate with -NMR for carbonyl (170–175 ppm) and iodinated aromatic carbons .
- Mass Spectrometry : Confirm molecular weight (expected [M+H]⁺: ~306 g/mol) via HRMS. Discrepancies in isotopic patterns (due to iodine’s natural abundance) should align with theoretical calculations .
- Reference Standards : Use commercially available iodobenzoic acid derivatives (e.g., 2-Amino-5-iodobenzoic acid, mp 219–221°C ) to calibrate instrumentation.
Q. What strategies optimize the reactivity of the iodine substituent in cross-coupling reactions?
Methodological Answer:
- Catalytic Systems : Employ palladium catalysts (e.g., Pd(PPh₃)₄) with ligands (XPhos) for Suzuki-Miyaura coupling. The iodine group’s leaving ability facilitates aryl-aryl bond formation .
- Solvent Optimization : Use polar aprotic solvents (DMF or THF) at 80–100°C to enhance reaction rates.
- Protection of Carboxylic Acid : Convert the -COOH group to a methyl ester to prevent catalyst poisoning during coupling .
Q. How does this compound serve as a precursor in medicinal chemistry?
Methodological Answer:
- Prodrug Design : The acetyloxy group can be hydrolyzed in vivo to release salicylic acid derivatives with anti-inflammatory potential.
- Targeted Modifications : Replace iodine with other halogens (e.g., Br) via halogen exchange for structure-activity relationship (SAR) studies .
- Conjugation : Attach bioactive moieties (e.g., peptides) via the carboxylic acid group using EDC/NHS coupling .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported melting points or spectroscopic data?
Methodological Answer:
- Reproduce Conditions : Ensure identical synthetic and purification protocols (e.g., recrystallization solvents, heating rates) as cited studies .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., deacetylated or di-iodinated species) that may alter physical properties .
- Collaborative Validation : Cross-check data with independent labs or reference standards (e.g., CAS 1503-54-4 ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
